molecular formula C14H18BrNO B1401378 1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one CAS No. 895543-25-6

1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one

Cat. No. B1401378
M. Wt: 296.2 g/mol
InChI Key: RRLKUMLSYOSSKI-UHFFFAOYSA-N
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Description

“1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one” is an important raw material used as pharmaceutical intermediates . It is a versatile compound that has gained significant attention within the scientific community in recent years.


Synthesis Analysis

The synthesis of this compound involves the use of 4-tert-butylphenyl boronic acid and other reagents under optimized conditions . The reaction mixture is stirred under reflux until reaching stable conversion .


Molecular Structure Analysis

The molecular formula of “1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one” is C14H20BrN . The molecular weight is 282.224 .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .


Physical And Chemical Properties Analysis

The physical form of “1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one” is solid . The molecular formula is C14H20BrN, and the molecular weight is 282.219 .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This compound is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Method : The process involves pairing with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
    • Results : This method was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines

    • Field : Medicinal and Organic Chemistry
    • Application : The compound is used in the synthesis of a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .
    • Method : The synthesis is achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
    • Results : The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
  • Synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940

    • Field : Organic Synthesis
    • Application : 1-Bromo-4-tert-butylbenzene is used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 .
    • Method : The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .
    • Results : The specific outcomes of these reactions are not detailed in the source .
  • Synthesis of 4-Bromo-2-tert-butylbenzene-1-sulfonylchloride

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of 4-Bromo-2-tert-butylbenzene-1-sulfonylchloride .
    • Method : The process involves the addition of 4-Bromo-2-tert-butylaniline to a mixture of conc. HCl and glacial acetic acid at -10°C. A solution of NaNO2 is then added dropwise at -10°C .
    • Results : The specific outcomes of these reactions are not detailed in the source .
  • Biological Importance of Pyrrolone and Pyrrolidinone Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
    • Method : Various methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .
    • Results : These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
  • Synthesis of 4-Bromo-2-tert-butylbenzene-1-sulfonylchloride

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of 4-Bromo-2-tert-butylbenzene-1-sulfonylchloride .
    • Method : The process involves the addition of 4-Bromo-2-tert-butylaniline to a mixture of conc. HCl and glacial acetic acid at -10°C. A solution of NaNO2 is then added dropwise at -10°C .
    • Results : The specific outcomes of these reactions are not detailed in the source .
  • Biological Importance of Pyrrolone and Pyrrolidinone Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
    • Method : Various methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .
    • Results : These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Future Directions

Pyrrolones and pyrrolidinones, which include “1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one”, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

1-(4-bromo-2-tert-butylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c1-14(2,3)11-9-10(15)6-7-12(11)16-8-4-5-13(16)17/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLKUMLSYOSSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-tert-butylphenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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